1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine molecular weight and formula
1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine molecular weight and formula
An In-Depth Technical Guide to 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine
Introduction
The pyrazolopyridine scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to its incorporation into numerous clinically relevant molecules. This guide provides a comprehensive technical overview of a specific, yet highly promising, member of this class: 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine . We will delve into its fundamental molecular characteristics, explore logical synthetic pathways, and discuss its therapeutic potential based on the established biological activities of structurally related analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this scaffold in their discovery programs.
Molecular Profile and Physicochemical Properties
The foundational step in evaluating any chemical entity is to establish its precise molecular and physical characteristics. 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine is a small molecule featuring a fused bicyclic system composed of a pyrazole and a pyridine ring. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | Calculated |
| Monoisotopic Mass | 148.07489 Da | [1] |
| InChIKey | JQXBVDVRUHERNA-UHFFFAOYSA-N | [1] |
| SMILES | CN1C2=C(C=NC=C2)C(=N1)N | [1] |
| Common Form | Available as a hydrochloride salt (MW: 184.63 g/mol ) | [2] |
Below is a diagram illustrating the core scaffold and the standard numbering convention for the pyrazolo[4,3-c]pyridine ring system.
Caption: Retrosynthetic approach to the target scaffold.
Representative Synthetic Protocol
This protocol is a representative, generalized procedure based on common reactions in heterocyclic chemistry.[3]
Step 1: Synthesis of 2-chloro-4-cyanopyridine (Starting Material)
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This starting material can be synthesized from commercially available 2-chloropyridine-4-carboxylic acid via activation (e.g., with thionyl chloride) followed by amidation and subsequent dehydration.
Step 2: Reaction with Methylhydrazine to form the Pyrazole Ring
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Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-cyanopyridine (1.0 eq.) in a suitable high-boiling solvent such as n-butanol or dimethylformamide (DMF).
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Reagent Addition: Add methylhydrazine (1.2 eq.) to the solution. The slight excess ensures complete consumption of the starting material.
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Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Causality: The nucleophilic nitrogen of methylhydrazine initially displaces the chloro group on the pyridine ring. The second nitrogen then attacks the electrophilic carbon of the nitrile group, leading to an intramolecular cyclization that forms the pyrazole ring and the exocyclic amine at the C3 position.
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Workup and Purification:
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product is then purified using column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol or ethyl acetate and hexanes to yield the final product, 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine.
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Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Biological Significance and Therapeutic Potential
The specific biological activity of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine is not extensively documented in public literature. However, its structural framework is a key component in a multitude of compounds with significant therapeutic applications, allowing for well-grounded hypotheses about its potential. The broader class of pyrazolo[4,3-c]heterocyclic derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[4]
Potential in Oncology
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Immuno-Oncology: A very close structural isomer, the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, has been successfully utilized to develop potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[5] This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. Small molecules that block this pathway can restore T-cell activity against cancer cells.[5] It is highly plausible that the [4,3-c] isomer could be similarly functionalized to target this or other protein-protein interactions in oncology.
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Kinase Inhibition: Pyrazolopyridine cores are frequently found in kinase inhibitors. For instance, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold are being investigated as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), which are drivers in various cancer types.[6] The nitrogen atoms of the bicyclic system act as key hydrogen bond acceptors/donors, anchoring the molecule in the ATP-binding pocket of kinases.
Caption: Schematic of pyrazolopyridine scaffold in a kinase active site.
Potential in Neuroscience
Derivatives of the isomeric 1H-pyrazolo[4,3-b]pyridin-3-amine have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[7] These modulators are being investigated for the treatment of Parkinson's disease. This demonstrates that the aminopyrazolopyridine scaffold is not limited to inhibitory roles and can be tailored to enhance the function of important neurological receptors.
Experimental Protocols in a Research Context
To evaluate the therapeutic potential of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine, a primary step would be to screen it against a panel of relevant biological targets. Below is a representative protocol for an in vitro kinase inhibition assay.
Protocol: In Vitro TRK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a trustworthy, self-validating system for assessing the compound's ability to displace a tracer from the ATP-binding site of a TRK kinase.
Objective: To determine the inhibitory constant (Ki) of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine against a target kinase (e.g., TRKA).
Materials:
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TRKA Kinase, Europium-labeled anti-tag antibody, and Alexa Fluor™ 647 tracer (Thermo Fisher Scientific).
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Test Compound: 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine, dissolved in 100% DMSO.
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Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Staurosporine (positive control inhibitor).
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384-well microplate (low-volume, black).
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Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Workflow:
Caption: Workflow for the TR-FRET kinase binding assay.
Methodology:
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Compound Preparation: Perform a 3-fold serial dilution of the test compound in DMSO, starting from a 1 mM stock, to create a 10-point dose-response curve.
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Plate Setup:
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Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
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Self-Validation (Controls): For 0% inhibition (maximum signal), add 1 µL of DMSO. For 100% inhibition (minimum signal), add 1 µL of a high concentration of Staurosporine (e.g., 10 µM).
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Reagent Preparation: Prepare a 2X master mix containing the kinase, Eu-labeled antibody, and the fluorescent tracer in assay buffer at concentrations recommended by the manufacturer.
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Causality: The antibody binds to a tag on the kinase, bringing the Europium donor fluorophore into proximity. The tracer binds to the ATP site, positioning the Alexa Fluor acceptor nearby. This allows for FRET.
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Assay Execution: Add 10 µL of the master mix to all wells. The final volume will be 11 µL.
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Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
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Data Acquisition: Read the plate on a compatible plate reader, measuring both the donor (Europium) and acceptor (Alexa Fluor) emission signals.
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Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.
Conclusion
1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine represents a high-value chemical scaffold with significant, albeit largely untapped, potential in drug discovery. While its specific biological profile requires further elucidation, the well-documented activities of its close structural analogs in oncology and neuroscience provide a strong rationale for its investigation. Its accessible synthesis and the potential for straightforward chemical elaboration at multiple positions make it an attractive starting point for fragment-based and lead optimization campaigns. This guide provides the foundational knowledge for researchers to begin exploring the therapeutic promise of this versatile molecule.
References
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1-methyl-1h-pyrazolo[4,3-c]pyridin-3-amine . PubChemLite. [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction . PubMed. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies . MDPI. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . MDPI. [Link]
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Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review . Bentham Science. [Link]
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Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) . PubMed. [Link]
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- 7. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
